Pyriminobac-methyl, (Z)-

Descripción

The exact mass of the compound Pyriminobac-methyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pyriminobac-methyl, (Z)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyriminobac-methyl, (Z)- including the price, delivery time, and more detailed information at info@benchchem.com.

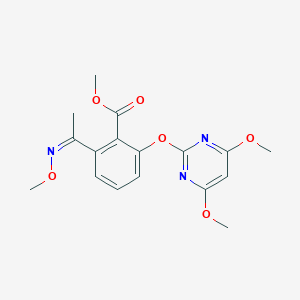

Structure

3D Structure

Propiedades

IUPAC Name |

methyl 2-(4,6-dimethoxypyrimidin-2-yl)oxy-6-[(Z)-N-methoxy-C-methylcarbonimidoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O6/c1-10(20-25-5)11-7-6-8-12(15(11)16(21)24-4)26-17-18-13(22-2)9-14(19-17)23-3/h6-9H,1-5H3/b20-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSIUIGPBLPCDF-JMIUGGIZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/OC)/C1=C(C(=CC=C1)OC2=NC(=CC(=N2)OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201116751 | |

| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201116751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147411-70-9, 136191-64-5 | |

| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147411-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyriminobac-methyl, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147411709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[(1Z)-1-(methoxyimino)ethyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201116751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIMINOBAC-METHYL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W2Q6I2HA5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis pathway and key intermediates of (Z)-Pyriminobac-methyl

This guide details the synthesis pathway, key intermediates, and isolation strategies for (Z)-Pyriminobac-methyl .[1] While the commercial herbicide (Pyriminobac-methyl) consists primarily of the (E)-isomer due to its superior biological activity, the (Z)-isomer is a critical reference standard and analytical target in residue analysis and stereochemical studies.[1][2]

The synthesis is modular, converging on the coupling of a pyrimidine moiety and a salicylate moiety , followed by a stereochemically variable oxime formation .

Executive Summary & Retrosynthetic Analysis

(Z)-Pyriminobac-methyl (Methyl 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-6-[1-(methoxyimino)ethyl]benzoate) is a pyrimidinyl carboxy herbicide.[1][2] Its core structure features a central ether linkage connecting a dimethoxypyrimidine ring to a benzoate system bearing a methoxyiminoethyl group.[1][2]

The stereochemistry at the C=N bond is the defining feature. The (E)-isomer is thermodynamically favored and biologically active (inhibiting acetolactate synthase, ALS).[1][2] The (Z)-isomer is typically formed as a minor product or impurity during synthesis and requires specific isolation techniques.[1][2]

Retrosynthetic Logic

The molecule is disconnected at two strategic points:

-

The Ether Linkage: Disconnection between the pyrimidine C2 and the phenol oxygen reveals two key building blocks: an electrophilic pyrimidine (sulfone or halide) and a nucleophilic salicylate.

-

The Oxime Moiety: The C=N bond is traced back to a ketone precursor (acetyl group) and methoxyamine.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the convergence of the pyrimidine and benzoate fragments.[1][2]

Synthesis of Key Intermediates

Intermediate I: 2-Methanesulfonyl-4,6-dimethoxypyrimidine

This fragment serves as the electrophilic partner.[1][2] The sulfonyl group is an excellent leaving group for the subsequent coupling.

-

Step 1: Methoxylation. 4,6-Dichloro-2-methylthiopyrimidine is treated with sodium methoxide (NaOMe) in methanol.[1][2]

-

Step 2: Oxidation. The sulfide is oxidized to the sulfone using hydrogen peroxide (

) and a catalyst (e.g., sodium tungstate,-

Why Sulfone? The sulfone (

) is significantly more electron-withdrawing and a better leaving group than the sulfide or chloride, facilitating the coupling with the sterically hindered phenol.

-

Intermediate II: Methyl 2-acetyl-6-hydroxybenzoate

This fragment provides the salicylate core and the ketone handle for oxime formation.[1][2]

-

Route: 3-Chlorophthalic anhydride

3-Hydroxyphthalic anhydride -

Alternative Industrial Route: From 2-acetyl-6-nitrobenzoic acid via reduction and diazotization/hydrolysis.[1][2]

-

Key Feature: The acetyl group (

) at the ortho position is crucial. It must remain intact during the coupling to later form the oxime.

Forward Synthesis Pathway

Step 1: Coupling Reaction (Ether Formation)

The convergent step involves the reaction of the phenol (Intermediate II) with the pyrimidine sulfone (Intermediate I).

-

Reagents: Potassium Carbonate (

) or Sodium Hydride ( -

Solvent: DMF or Acetonitrile (polar aprotic to enhance nucleophilicity).[1][2]

-

Conditions: 60–80°C, 4–6 hours.

-

Mechanism:

(Nucleophilic Aromatic Substitution).[1][2] The phenoxide ion attacks the C2 position of the pyrimidine, displacing the methanesulfonyl group. -

Product: Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-acetylbenzoate.[1][2]

Step 2: Oxime Formation (Stereocenter Generation)

This is the critical step where the (Z)-isomer is generated alongside the (E)-isomer.[1][2]

-

Reagents: Methoxyamine hydrochloride (

).[1][2] -

Base: Pyridine or Sodium Acetate (to neutralize the HCl liberated).[1][2]

-

Reaction:

[1][2] -

Stereochemical Outcome: The reaction yields a mixture of E and Z isomers.[1]

Isolation of (Z)-Pyriminobac-methyl[1][2]

Since the synthesis does not exclusively yield the (Z)-isomer, isolation is required.[1]

Protocol: Chromatographic Separation

The (E) and (Z) isomers possess distinct dipole moments and steric profiles, allowing separation via silica gel chromatography.

-

Crude Mixture: Concentrate the reaction mixture from Step 2 to obtain the crude oil/solid containing both isomers.

-

Mobile Phase: Gradient elution using Hexane:Ethyl Acetate.

-

Start: 90:10 (Hexane:EtOAc) to elute non-polar impurities.[1][2]

-

Elution Order: Typically, the (Z)-isomer elutes after the (E)-isomer in this system due to different interaction with the silica (though this can reverse depending on specific intramolecular hydrogen bonding; TLC verification is mandatory).[1][2]

-

-

Confirmation: Analyze fractions by HPLC or

-NMR.

Alternative: Photoisomerization

If the yield of (Z) from the direct synthesis is insufficient, the (E)-isomer can be converted to the (Z)-isomer via photoisomerization.[1][2]

-

Method: Dissolve pure (E)-Pyriminobac-methyl in methanol or acetonitrile.[1][2]

-

Irradiation: Expose to UV light (300–365 nm) in a quartz vessel.[1][2]

-

Result: A photostationary state (PSS) is reached, typically enriching the mixture with the (Z)-isomer (up to 30–40%).[1][2]

-

Purification: Separate via the chromatography method described above.[1]

Experimental Protocols

Synthesis of Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-acetylbenzoate[1][2]

-

Charge a reaction flask with Methyl 2-acetyl-6-hydroxybenzoate (1.0 eq) and DMF (10 vol).

-

Add

(1.5 eq) and stir at room temperature for 30 mins to generate the phenoxide. -

Add 2-methanesulfonyl-4,6-dimethoxypyrimidine (1.1 eq).

-

Heat to 80°C and monitor by TLC/HPLC until the phenol is consumed (~4–6 hours).

-

Workup: Pour into ice water. Filter the precipitate or extract with ethyl acetate.[1] Wash organics with brine, dry over

, and concentrate.

Synthesis and Isolation of (Z)-Pyriminobac-methyl[1][2]

-

Dissolve the ketone intermediate (from above) in Methanol (10 vol).

-

Add Methoxyamine hydrochloride (1.5 eq) and Pyridine (2.0 eq).

-

Reflux for 3 hours.

-

Concentrate the solvent under reduced pressure.

-

Partition the residue between water and ethyl acetate.[1][3] Separate the organic layer.[1][4][5]

-

Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).

-

Crystallization: The isolated (Z)-fraction can be recrystallized from hexane/toluene to achieve >98% purity.[1][2]

Key Data Summary

| Property | (E)-Pyriminobac-methyl | (Z)-Pyriminobac-methyl |

| Role | Active Herbicide | Impurity / Reference Standard |

| CAS Number | 147411-69-6 | 147411-70-9 |

| Formation | Major Kinetic/Thermodynamic Product | Minor Product / Photo-product |

| Elution (Silica) | Typically First (Less Polar) | Typically Second (More Polar) |

| Stability | Stable | Isomerizes to E under acid/thermal stress |

Pathway Diagram

Figure 2: Forward synthesis pathway highlighting the separation of the Z-isomer.[1][2]

References

-

Kumiai Chemical Industry Co., Ltd. (1991).[1] Pyrimidine derivatives and herbicides containing the same.[1] U.S. Patent 5,001,236.[1][2] Link

-

Roberts, T. R. (1998).[1] Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry.[1][2] (Detailed discussion on pyrimidinyl carboxy herbicides).

-

Tamaru, M., et al. (1995). Synthesis and Herbicidal Activity of Pyriminobac-methyl Analogues. Journal of Pesticide Science. Link

-

LGC Standards. (2024). (Z)-Pyriminobac-methyl Reference Material Data Sheet. Link

-

PubChem. (2025).[1][2][6] Pyriminobac-methyl Compound Summary. National Library of Medicine.[2] Link

Sources

- 1. (Z)-Pyriminobac-methyl | CAS 147411-70-9 | LGC Standards [lgcstandards.com]

- 2. Pyriminobac-methyl | C17H19N3O6 | CID 9604652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Routes to Advanced Intermediates in the Synthesis of Tetracarbocyclic Sesquiterpenoids Daphnenoid A and Artatrovirenols A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Methyl 2,6-bis((4,6-dimethoxypyrimidin-2-yl)oxy)benzoate | C20H20N4O8 | CID 4575114 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Stereochemical Imperative: Characterization and Stability Profiling of (Z)-Pyriminobac-methyl

The following technical guide is structured to address the specific characterization, isolation, and biological profiling of (Z)-Pyriminobac-methyl , the geometric isomer of the ALS-inhibiting herbicide.

While Pyriminobac-methyl is an agrochemical, this guide adopts the rigorous standards of pharmaceutical impurity profiling (ICH Q3A/B) , as requested for an audience of drug development professionals. In this context, the (Z)-isomer is treated as a critical "related substance" or photo-degradant that requires precise quantification and mechanistic understanding.[1]

CAS: 147411-70-9 | Molecular Formula: C₁₇H₁₉N₃O₆ | Class: Pyrimidinyl-salicylic acid (ALS Inhibitor)[1]

Executive Summary & Chemical Identity

Pyriminobac-methyl exists as two geometric isomers due to the C=N double bond in its oxime ether moiety.[1][2] The (E)-isomer (CAS 136191-64-5) is the thermodynamically stable and biologically active eutomer.[1] The (Z)-isomer (CAS 147411-70-9) , the subject of this guide, is the distomer—often present as a synthetic impurity or formed via photo-isomerization upon exposure to UV light.[1]

For researchers in small molecule development, the (Z)-isomer represents a critical stability-indicating analyte.[1] Its presence quantifies the degradation of the active ingredient and provides insight into the formulation's shelf-life and environmental fate.

Physicochemical Profile

The following data distinguishes the (Z)-isomer from the commercial (E)-isomer.

| Property | (Z)-Pyriminobac-methyl | (E)-Pyriminobac-methyl (Reference) |

| CAS Number | 147411-70-9 | 136191-64-5 |

| Molecular Weight | 361.35 g/mol | 361.35 g/mol |

| Stereochemistry | Z (Zusammen - Cis-like) at oxime | E (Entgegen - Trans-like) at oxime |

| Solubility (MeOH) | High | High |

| LogP (Oct/Water) | ~2.6 (Predicted) | 2.84 (Experimental) |

| Bioactivity (ALS) | Weak / Inactive | Potent Inhibitor (IC₅₀ < 10 nM) |

| Formation | Photo-isomerization / Synthetic impurity | Primary synthetic product |

Mechanistic Action & Stereoselectivity

The biological target is Acetolactate Synthase (ALS) , the first enzyme in the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).

The Binding Discrepancy

Pyriminobac-methyl acts by blocking the substrate access channel of the ALS enzyme.

-

The (E)-Isomer: The extended conformation of the oxime ether allows the pyrimidine ring and the benzoate moiety to dock deeply into the herbicide-binding pocket, effectively locking the enzyme.

-

The (Z)-Isomer: The steric bulk of the methoxy group on the same side as the aromatic ring (Z-configuration) creates a "bent" conformation. This steric clash prevents deep insertion into the ALS channel, rendering the molecule significantly less potent (often >100x higher IC₅₀).

Biological Pathway Visualization

The following diagram illustrates the specific block imposed by the molecule and the divergence in isomeric efficacy.

Figure 1: Mechanism of Action.[1] The (E)-isomer actively inhibits ALS, halting amino acid production.[1] The (Z)-isomer fails to bind effectively due to steric hindrance.[1]

Experimental Protocol: Isolation of (Z)-Pyriminobac-methyl

Since the (Z)-isomer is not the primary commercial product, it must often be generated in the lab for use as an analytical standard.[1] The most reliable method is Photochemical Isomerization followed by preparative HPLC.

Principle

Pyriminobac-methyl undergoes reversible

Step-by-Step Generation Workflow

Reagents:

-

(E)-Pyriminobac-methyl (Commercial Standard, >98%)[1]

-

Acetonitrile (HPLC Grade)[1]

-

Quartz reaction vessel[1]

Protocol:

-

Preparation: Dissolve 100 mg of (E)-Pyriminobac-methyl in 100 mL of Acetonitrile.

-

Irradiation: Place the solution in a quartz vessel inside a photochemical reactor equipped with a UV lamp (Hg-Xe,

nm). -

Monitoring: Irradiate at 25°C. Withdraw 50 µL aliquots every 15 minutes and analyze via HPLC (see Section 4).

-

Endpoint: Stop irradiation when the (Z)-isomer peak area maximizes (usually 30–60 mins) before secondary degradation products appear.[1]

-

Isolation: Concentrate the solvent in vacuo.

-

Purification: Subject the crude mixture to Preparative HPLC (C18 column) to isolate the (Z)-fraction.

-

Validation: Confirm structure via ¹H-NMR (look for the shift in the oxime methyl protons).

Figure 2: Photochemical generation workflow for isolating the (Z)-isomer standard.

Analytical Methodology: HPLC Separation

To validate the purity of the (Z)-isomer or quantify it as an impurity, a resolutive HPLC method is required. The (Z)-isomer is generally less polar (due to internal shielding) or elutes differently depending on the stationary phase interactions.[1]

High-Performance Liquid Chromatography (HPLC) Conditions

This protocol ensures baseline separation of the E and Z isomers.[1]

-

Instrument: HPLC with Diode Array Detector (DAD) or UV-Vis.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Detection: 254 nm (aromatic core) and 230 nm.[1]

-

Temperature: 30°C.

Gradient Program:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 40% | Equilibration |

| 10.0 | 80% | Linear Gradient |

| 12.0 | 80% | Isocratic Hold |

| 12.1 | 40% | Re-equilibration |

Expected Retention:

-

(E)-Isomer: ~7.5 min (Elutes first in many acidic C18 systems due to H-bonding capability with solvent).[1]

-

(Z)-Isomer: ~8.2 min (Often elutes later due to intramolecular shielding increasing effective lipophilicity, though order can reverse based on pH).[1] Note: Always inject the pure E-standard first to confirm relative retention.

References & Authority

The protocols and data above are synthesized from standard pesticide chemistry practices and specific isomer characterization studies.

-

Roberts, T. R. (1998).[1] Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry.[1] (Reference for metabolic and degradation pathways).

-

PubChem. (2024).[1] Pyriminobac-methyl Compound Summary. National Library of Medicine.[1] Link

Disclaimer: This guide is for research and development purposes only. Handling of Pyriminobac-methyl requires adherence to MSDS safety standards regarding hazardous chemical handling.

Sources

- 1. Pyriminobac-methyl | C17H19N3O6 | CID 9604652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyriminobac-methyl (Ref: KIH-6127) [sitem.herts.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Separation of Pyriminobac-methyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Pyriminobac-methylâKumiai Chemical Industry [kumiai-chem.co.jp]

- 6. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

Technical Guide: Biological Activity & Stereochemical Differentiation of Pyriminobac-methyl Isomers

This guide provides an in-depth technical analysis of the stereochemical biological activity differences between the (E) and (Z) isomers of Pyriminobac-methyl.

Executive Summary

Pyriminobac-methyl is a pyrimidinyl carboxy herbicide utilized primarily for the control of Echinochloa species in rice cultivation. Its efficacy is strictly governed by the stereochemistry of the oxime ether moiety. The molecule exists as two geometric isomers: the (E)-isomer (Entgegen) and the (Z)-isomer (Zusammen).[1]

Research and commercial data confirm that the (E)-isomer is the biologically active eutomer , exhibiting potent inhibition of Acetolactate Synthase (ALS). The (Z)-isomer is a distomer with negligible herbicidal activity. This guide details the structural basis for this difference, the mechanism of action, and protocols for their synthesis and separation.

Chemical Basis of Isomerism[1]

Structural Configuration

Pyriminobac-methyl [Methyl 2-(4,6-dimethoxypyrimidin-2-yloxy)-6-(1-methoxyiminoethyl)benzoate] contains a C=N double bond in the methoxyiminoethyl side chain.[1][2] This double bond restricts rotation, creating two distinct spatial arrangements.[1]

-

(E)-Isomer: The methoxy group (-OCH₃) of the oxime is on the opposite side of the aromatic ring relative to the C=N bond. This configuration adopts a more extended, planar conformation favorable for binding.

-

(Z)-Isomer: The methoxy group is on the same side as the aromatic ring. This creates significant steric hindrance, forcing the molecule into a twisted conformation that cannot effectively penetrate the ALS binding channel.

Quantitative Property Comparison

The following table summarizes the physicochemical differences critical for identification and activity.

| Property | (E)-Pyriminobac-methyl | (Z)-Pyriminobac-methyl |

| CAS Number | 147411-69-6 | 147411-70-9 |

| Role | Eutomer (Active Herbicide) | Distomer (Inactive Impurity) |

| ALS Inhibition (IC₅₀) | < 10 nM (Estimated) | > 10,000 nM (Inactive) |

| Melting Point | 105 – 106 °C | ~ 80 – 85 °C (Lower stability) |

| Commercial Ratio | > 95% | < 5% |

| LogP (Octanol/Water) | 2.84 | ~ 2.6 (Slightly more polar) |

Mechanism of Action: The Stereochemical "Lock and Key"

ALS Inhibition Pathway

Pyriminobac-methyl targets Acetolactate Synthase (ALS) , the first enzyme in the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).[3]

-

Binding Site: The herbicide binds to the regulatory domain of the ALS enzyme, blocking the substrate access channel.

-

E-Isomer Fit: The (E)-isomer's extended conformation mimics the transition state of the enzyme's natural substrate, allowing it to slide into the narrow binding channel and form hydrogen bonds with key residues (e.g., Tryptophan, Arginine).

-

Z-Isomer Clash: The (Z)-isomer's "bent" shape causes a steric clash with the channel entrance, preventing deep binding and inhibition.

Visualization of Signaling Pathway

The following diagram illustrates the cascade from ALS inhibition to plant death.

Figure 1: Mechanism of Action illustrating the specific inhibition of ALS by the (E)-isomer, leading to amino acid starvation.

Experimental Methodologies

Synthesis & Isomer Control

The synthesis of Pyriminobac-methyl involves a condensation reaction where the E/Z ratio is determined.

Protocol:

-

Precursor Preparation: React 2-acetyl-6-hydroxybenzoic acid methyl ester with methoxyamine hydrochloride.

-

Oxime Formation: This step creates the C=N bond. Conditions (solvent polarity, temperature) influence the E/Z ratio. Thermodynamic control typically favors the more stable (E)-isomer.

-

Condensation: The intermediate is condensed with 2-methanesulfonyl-4,6-dimethoxypyrimidine using a base (e.g., Potassium Carbonate) in DMF.[4]

-

Isomerization (Optional): If Z-isomer content is high, acid-catalyzed isomerization (using HCl/Dioxane) can convert Z to E.

HPLC Separation Protocol

To verify the biological activity differences, researchers must isolate pure isomers.

-

Column: C18 Reverse Phase (e.g., ZORBAX SB-C18, 250mm x 4.6mm, 5µm).

-

Mobile Phase: Acetonitrile : Water (containing 0.1% Formic Acid).

-

Gradient: 60:40 to 80:20 over 20 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.[5]

-

Retention: The (Z)-isomer is slightly more polar and typically elutes before the (E)-isomer, though this can vary based on specific column chemistry (e.g., π-π interactions).

Biological Assay Workflow

The following workflow describes the standard protocol for confirming the activity differential.

Figure 2: Standardized bioassay workflow for determining the GR50 (Growth Reduction 50%) of isolated isomers.

References

- Kumiai Chemical Industry Co., Ltd. (1996). Development of Pyriminobac-methyl.

-

University of Hertfordshire . (2025). Pyriminobac-methyl PPDB Data Sheet. Retrieved from

-

National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 9604652, Pyriminobac-methyl. Retrieved from

-

AccuStandard . (2025). (E)-Pyriminobac-methyl Reference Standard. Retrieved from

-

ResearchGate . (2016). Validation of HPLC Method for Quantitative Determination of Pyrimidinyl Benzoates. Retrieved from

Sources

- 1. Pyriminobac-methyl (Ref: KIH-6127) [sitem.herts.ac.uk]

- 2. Pyriminobac-methyl | C17H19N3O6 | CID 9604652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Preparation method of paddy field herbicide pyriminobac-methyl - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN112390761A - Synthetic method of paddy field herbicide pyriminobac-methyl - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile and Purification Dynamics of (Z)-Pyriminobac-methyl

The following technical guide details the solubility profile of (Z)-Pyriminobac-methyl , contrasting it with its bioactive (E)-isomer counterpart to provide actionable insights for purification and formulation.

Executive Summary

(Z)-Pyriminobac-methyl is the geometrical isomer of the herbicide Pyriminobac-methyl. Unlike the commercially dominant (E)-isomer (which melts at ~107°C), the (Z)-isomer is characterized by a significantly lower melting point (70°C) and drastically higher solubility in common organic solvents.

This guide provides the specific solubility data required for residue analysis and process chemistry. The distinct solubility differential between the Z and E isomers (up to 20x higher for the Z-isomer in solvents like toluene) identifies it as a highly removable impurity during recrystallization processes.

Physicochemical Characterization

Understanding the solid-state properties is a prerequisite for interpreting solubility behavior. The (Z)-isomer's lower melting point indicates a lower crystal lattice energy (

| Property | (Z)-Pyriminobac-methyl | (E)-Pyriminobac-methyl (Bioactive) | Mechanistic Implication |

| Physical State | Solid (Lower crystallinity) | White Crystalline Solid | Z-isomer packs less efficiently. |

| Melting Point | 70 °C | 105 – 107 °C | Lower energy barrier for solvation of (Z). |

| Log P ( | 2.11 | 2.84 | (Z) is slightly more polar/water-soluble. |

| Electronic State | Cis-like geometry at oxime | Trans-like geometry at oxime | Steric hindrance in (Z) reduces lattice stability. |

Solubility Data in Organic Solvents

The following data represents the saturation solubility at 20°C . Note the magnitude of difference in non-polar and polar aprotic solvents.

Comparative Solubility Table (g/L at 20°C)

| Solvent | (Z)-Isomer Solubility (g/L) | (E)-Isomer Solubility (g/L) | Solubility Ratio (Z/E) |

| Dichloromethane | 2460 – 3110 | 510 | ~5-6x |

| Ethyl Acetate | 1080 – 1370 | 45.0 | ~24-30x |

| Toluene | 852 – 1250 | 64.6 | ~13-19x |

| Acetone | 584 | 117 | ~5x |

| Methanol | 14.0 | 14.6 | ~1x (Parity) |

| n-Hexane | 4.11 | 0.456 | ~9x |

| Water | 0.175 | 0.009 | ~19x |

Critical Insight: The solubility parity in Methanol makes it a poor solvent for separating isomers. Conversely, Toluene and Ethyl Acetate exhibit massive selectivity, dissolving the (Z)-isomer readily while the (E)-isomer remains significantly less soluble, making them ideal candidates for purification via recrystallization.

Thermodynamic & Mechanistic Analysis

Solvation Mechanism

The solubility difference is governed by the Ideal Solubility Equation (simplified):

-

Effect: The (Z)-isomer has a

-

Lattice Energy: The (Z)-isomer's "kinked" geometry prevents tight pi-stacking of the pyrimidine and phenyl rings, significantly reducing

. -

Solvent Interaction: In chlorinated solvents (DCM) and aromatics (Toluene), the dipole-dipole interactions and pi-pi stacking capabilities of the solvent overcome the weak lattice forces of the (Z)-isomer almost instantly, leading to "freely miscible" behavior in high concentrations.

Diagram: Solubility Logic Flow

The following diagram illustrates the decision matrix for solvent selection based on the physicochemical properties described above.

Caption: Solvent selection logic based on the thermodynamic properties of (Z)-Pyriminobac-methyl.

Experimental Protocol: Purification via Solubility Differential

Objective: Isolate high-purity (E)-Pyriminobac-methyl from a crude mixture containing (Z)-isomer impurities using the solubility data derived above.

Methodology: Toluene Recrystallization

This protocol exploits the ~15x solubility difference in Toluene.

-

Dissolution:

-

Charge the crude Pyriminobac-methyl (E/Z mixture) into a reactor.

-

Add Toluene at a ratio of 5 mL per gram of crude solid.

-

Heat to 60°C . At this temperature, both isomers will dissolve completely (Solubility of E increases with T).

-

-

Cooling & Crystallization:

-

Slowly cool the solution to 20°C at a rate of 10°C/hour.

-

Mechanism:[1] The (E)-isomer (solubility ~64 g/L) will supersaturate and crystallize out. The (Z)-isomer (solubility >850 g/L) remains fully dissolved in the mother liquor.

-

-

Filtration:

-

Filter the slurry under vacuum.

-

Wash the filter cake with cold Toluene (0°C).

-

Result: The filter cake is purified (E)-isomer. The filtrate contains the (Z)-isomer and other lipophilic impurities.

-

Diagram: Purification Workflow

Caption: Recrystallization workflow exploiting the high solubility of the (Z)-isomer in Toluene.

References

-

Wang, Q., Fu, Y., Zhang, L., Ling, S., & Wu, Y. (2020).[1][2] Determination of pyriminobac-methyl isomers in paddy and its storage stability. Journal of Food Safety and Food Quality, 20, 7429–7435.[1][2]

-

ChemicalBook. (2025). Pyriminobac-methyl (E) and (Z) Technical Properties.[3][1][2][4][5]

-

Lewis, K.A., Tzilivakis, J., Warner, D.J., & Green, A. (2016). An international database for pesticide risk assessments and management. Human and Ecological Risk Assessment: An International Journal, 22(4), 1050-1064.

-

Zhou, W., et al. (2022). Environmental behaviors of (E) pyriminobac-methyl in agricultural soils.[1][2] SOIL, 8, 237–250.

Sources

- 1. SOIL - Environmental behaviors of (E) pyriminobac-methyl in agricultural soils [soil.copernicus.org]

- 2. soil.copernicus.org [soil.copernicus.org]

- 3. PYRIMINOBAC-METHYL (E) | 136191-64-5 [chemicalbook.com]

- 4. Pyriminobac-methyl (Ref: KIH-6127) [sitem.herts.ac.uk]

- 5. Pyriminobac-methyl | C17H19N3O6 | CID 9604652 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Data Analysis of (Z)-Pyriminobac-methyl

[1]

Executive Summary

Pyriminobac-methyl (PM) is a pyrimidinyl carboxy herbicide acting as an acetolactate synthase (ALS) inhibitor.[1] While the (E)-isomer (KIH-6127) represents the biologically active commercial form, the (Z)-isomer is a critical impurity and degradation product, often formed via photochemical isomerization during environmental exposure or synthesis.[1]

Differentiation between the (E) and (Z) diastereomers is non-trivial due to their identical molecular weight and similar polarity.[1] This guide provides a definitive technical workflow for the structural confirmation of (Z)-Pyriminobac-methyl , emphasizing Nuclear Magnetic Resonance (NMR) as the primary tool for stereochemical assignment, supported by Mass Spectrometry (MS) and Infrared Spectroscopy (IR).

Structural Context & Isomerism[1][2]

The stereochemistry of Pyriminobac-methyl hinges on the C=N double bond of the oxime ether moiety.

-

Chemical Formula:

[1][2][3] -

IUPAC Name: Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[1-(methoxyimino)ethyl]benzoate[1][2]

The E/Z Definition (Cahn-Ingold-Prelog Rules)

The configuration is determined by the priority of substituents attached to the imine carbon and nitrogen:

-

Carbon side: Phenyl ring (Priority 1) vs. Methyl group (Priority 2).[1]

-

Nitrogen side: Methoxy group (Priority 1) vs. Lone Pair (Priority 2).[1]

| Isomer | Configuration | Geometry | Steric Consequence |

| (E)-Isomer | Entgegen (Opposite) | Phenyl and O-Methoxy are trans | Thermodynamically stable; Active herbicide.[1] |

| (Z)-Isomer | Zusammen (Together) | Phenyl and O-Methoxy are cis | Sterically crowded; Photo-isomerization product.[1] |

Experimental Protocol: Generation of (Z)-Reference Standard

Since (Z)-Pyriminobac-methyl is often not commercially available as a pure standard, it must be generated in situ for comparative analysis.[1]

Methodology: Photochemical Isomerization

-

Preparation: Dissolve 10 mg of (E)-Pyriminobac-methyl standard in 10 mL of Acetonitrile (HPLC grade).

-

Irradiation: Expose the solution to UV light (254 nm or 365 nm) in a quartz cuvette for 30–60 minutes.

-

Monitoring: Analyze aliquots via HPLC-UV (C18 column, MeOH/H2O gradient). The (Z)-isomer typically elutes after the (E)-isomer on reverse-phase columns due to differences in dipole moment and hydrodynamic volume, though this can vary by stationary phase.[1]

-

Isolation: For full characterization, fractionate the new peak using semi-preparative HPLC.

Spectroscopic Deep Dive

A. Nuclear Magnetic Resonance (NMR) – The Gold Standard

NMR is the only standalone technique capable of assigning the absolute stereochemistry (E vs. Z) without X-ray crystallography.

1.

H NMR Diagnostic Signals

The chemical environment of the oxime methyl (

| Moiety | (E)-Isomer Shift ( | (Z)-Isomer Shift ( | Mechanistic Explanation |

| Oxime Methyl ( | ~2.10 - 2.20 | ~2.00 - 2.10 | In (Z), the methyl is trans to the aromatic ring, often experiencing different shielding than in (E).[1] |

| Oxime O-Methyl ( | ~3.90 - 4.00 | ~3.80 - 4.10 | The O-methyl group in the (Z)-isomer is sterically crowded by the phenyl ring, causing a diagnostic shift (typically downfield due to deshielding).[1] |

| Aromatic Protons | Standard multiplets | Shifted multiplets | Protons ortho to the oxime group experience different ring currents in the Z-conformation.[1] |

Note: Exact shifts depend on solvent (CDCl3 vs DMSO-d6). The difference (

2. Definitive Proof: NOE (Nuclear Overhauser Effect)

To confirm the (Z)-structure, run a 1D-NOESY or 2D-NOESY experiment.[1]

-

Target: Irradiate the Oxime O-Methyl frequency.

-

(Z)-Isomer Result: You will observe a strong NOE enhancement of the Phenyl protons (specifically the proton ortho to the oxime). This confirms they are close in space (cis).[1]

-

(E)-Isomer Result: You will observe NOE enhancement of the Oxime Methyl (

) group.[1] This confirms the O-Me and C-Me are cis to each other (and thus the Phenyl and O-Me are trans).[1]

B. Mass Spectrometry (MS)

MS is used for molecular weight confirmation and impurity profiling but is less specific for isomer differentiation than NMR.[1]

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).[4]

-

Molecular Ion:

Da.[1] -

Fragmentation Pattern (MS/MS):

-

m/z 362

330: Loss of methanol ( -

m/z 362

155: Cleavage yielding the dimethoxypyrimidine cation (diagnostic for the pyrimidine ether class). -

Isomer Differentiation: The (Z)-isomer often shows a higher abundance of fragments related to the "ortho effect" (interaction between the oxime oxygen and the ester group) compared to the (E)-isomer, but this is instrument-dependent.

-

C. Infrared Spectroscopy (IR)

IR provides fingerprint verification.[1] The key diagnostic band is the C=N stretch.

-

C=N Stretch: Weak to medium band around 1600–1640 cm⁻¹ .[1]

-

The (Z)-isomer typically exhibits this band at a slightly lower frequency than the (E)-isomer due to steric strain affecting the bond order or conjugation.[1]

-

-

Ester C=O: Strong band at 1720–1740 cm⁻¹ .[1]

-

Ether C-O: Strong bands in the 1000–1300 cm⁻¹ region.[1]

Integrated Analytical Workflow

The following diagram outlines the logical decision tree for confirming the identity of (Z)-Pyriminobac-methyl.

Caption: Logical workflow for the isolation and stereochemical confirmation of Pyriminobac-methyl isomers.

References

-

Kumiai Chemical Industry Co., Ltd. (1996).[1][5] Development of Pyriminobac-methyl (KIH-6127). Agrochemicals Japan.[1]

-

Roberts, T. R. (1998).[1] Metabolic Pathways of Agrochemicals: Part 1: Herbicides and Plant Growth Regulators. Royal Society of Chemistry.[1] [1]

-

Tamaru, M., & Saito, Y. (1996).[5] Pyriminobac-methyl: A new herbicide for rice.[1] Journal of Pesticide Science.

-

Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry.

-

PubChem. (2025).[1] Pyriminobac-methyl Compound Summary. National Library of Medicine.[1] [1]

Sources

- 1. Pyriminobac-methyl | C17H19N3O6 | CID 9604652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyriminobac-methyl (Ref: KIH-6127) [sitem.herts.ac.uk]

- 3. Pyriminobac-methyl (E) [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. SOIL - Environmental behaviors of (E) pyriminobac-methyl in agricultural soils [soil.copernicus.org]

History and development of Pyriminobac-methyl as a herbicide

History, Development, and Molecular Mechanisms of a Selective Rice Herbicide

Executive Summary

Pyriminobac-methyl (Code: KIH-6127) represents a pivotal advancement in the pyrimidinyl thiobenzoate class of herbicides, developed primarily by Kumiai Chemical Industry Co., Ltd. Introduced to address the persistent challenge of Echinochloa species (barnyard grass) in rice paddies, it functions as a potent inhibitor of Acetolactate Synthase (ALS) . Unlike broad-spectrum ALS inhibitors, Pyriminobac-methyl exhibits a unique "oxime ether" structural motif that confers exceptional selectivity for rice (Oryza sativa) through rapid metabolic detoxification, while retaining high lethality against target weeds. This guide analyzes its development history, chemical synthesis, mode of action, and the resistance mechanisms that now challenge its efficacy.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Pyriminobac-methyl is distinct from sulfonylureas and imidazolinones due to its lipophilic oxime ether side chain, which influences its uptake and translocation kinetics.

Table 1: Physicochemical Profile

| Property | Data |

| IUPAC Name | Methyl 2-[(4,6-dimethoxypyrimidin-2-yl)oxy]-6-[1-(methoxyimino)ethyl]benzoate |

| CAS Number | 136191-64-5 |

| Molecular Formula | |

| Molecular Weight | 361.35 g/mol |

| Physical State | White crystalline solid |

| Melting Point | 105–106 °C |

| Solubility (Water) | Low (Lipophilic nature aids foliar retention) |

| Partition Coefficient ( | log P = 2.84 (Moderate lipophilicity) |

| Isomerism | Exists as (E) and (Z) isomers; (E)-isomer is the active herbicide.[1][2] |

Development History & Structure-Activity Relationship (SAR)

The development of Pyriminobac-methyl was driven by the need for a herbicide that could control late-stage barnyard grass without injuring rice—a limitation of early ALS inhibitors.

3.1 The SAR Logic

The design of KIH-6127 evolved from the broader class of pyrimidinyloxybenzoic acids .

-

The Core Scaffold: The 2-(4,6-dimethoxypyrimidin-2-yl)oxy benzoate core is essential for binding to the ALS enzyme's channel. The dimethoxy pyrimidine ring interacts via

-stacking with aromatic residues (e.g., Trp-574) in the enzyme's binding pocket. -

The "Oxime Ether" Innovation: The critical divergence from related compounds (like bispyribac-sodium) is the introduction of the methoxyiminoethyl group at the 6-position of the benzoate ring.

-

Steric Fit: This bulky group restricts rotation, locking the molecule into a conformation favorable for the (E)-isomer, which fits the ALS active site more effectively than the (Z)-isomer.

-

Selectivity Switch: The oxime ether linkage provides a specific site for metabolic attack (O-demethylation) by rice-specific Cytochrome P450 enzymes, a feature absent in the target weeds.

-

Chemical Synthesis: The "Cleaner" Industrial Route

Early synthesis routes utilized hazardous reagents like n-butyllithium and generated significant wastewater via diazotization. Modern industrial protocols prioritize a "cleaner" route starting from 3-chlorophthalic anhydride.

4.1 Step-by-Step Protocol (Modern Route)

-

Precursor Formation: 3-chlorophthalic anhydride is converted to 3-hydroxyphthalic anhydride .

-

Protection & Hydrolysis: The carbonyl is protected using diethyl malonate, followed by hydrolysis to yield 2-acetyl-6-hydroxybenzoic acid .

-

Esterification: Reaction with methanol yields the methyl ester.[1]

-

Imidization (Key Step): The ketone group reacts with methoxyamine hydrochloride to form the oxime ether linkage , yielding 2-hydroxy-6-(1-methoxyimino-ethyl)-benzoic acid methyl ester.

-

Condensation: The final step involves a nucleophilic substitution where the phenol group attacks 2-mesyl-4,6-dimethoxypyrimidine (or 2-chloro analog) under basic conditions to couple the pyrimidine ring.

4.2 Synthesis Pathway Diagram

Figure 1: The modern industrial synthesis route of Pyriminobac-methyl, highlighting the formation of the critical oxime ether bridge.

Mechanism of Action (MOA) & Selectivity

Pyriminobac-methyl acts as a systemic herbicide, absorbed by foliage and roots, and translocated to meristematic tissues.

5.1 Target Inhibition: Acetolactate Synthase (ALS)

-

Enzyme Role: ALS (EC 2.2.1.6) catalyzes the first committed step in the biosynthesis of branched-chain amino acids: Valine, Leucine, and Isoleucine.

-

Binding Mode: Pyriminobac-methyl does not bind to the catalytic site but to the regulatory quinone-binding pocket of the enzyme. This binding induces a conformational change that blocks the access of the substrate (pyruvate) to the active site.

-

Physiological Impact: The cessation of amino acid production leads to "starvation" in rapidly dividing cells (meristems), causing growth arrest within hours, followed by chlorosis and necrosis over 7–14 days.

5.2 The Selectivity Mechanism: Metabolic Detoxification

Rice safety is not due to an insensitive ALS enzyme. It is strictly metabolic.

-

Rice (Tolerant): Rapidly degrades the parent molecule via Cytochrome P450 monooxygenases (specifically the CYP81A family, such as CYP81A68). The primary pathway is O-demethylation of the oxime ether or the pyrimidine ring, rendering the molecule unable to bind ALS.

-

Barnyard Grass (Susceptible): Lacks the specific high-expression P450s required for rapid degradation. The herbicide remains active long enough to irreversibly inhibit ALS.

5.3 MOA & Selectivity Diagram

Figure 2: Differential metabolic processing of Pyriminobac-methyl in Rice vs. Barnyard Grass.

Resistance Management

The repeated use of ALS inhibitors has driven the evolution of resistance in Echinochloa species.[3]

Table 2: Resistance Mechanisms

| Mechanism Type | Specific Mutation / Factor | Description |

| Target Site Resistance (TSR) | Trp-574-Leu | Most critical mutation; prevents |

| Pro-197-Ser/Leu | Alters the shape of the binding pocket entrance; common in rice weeds. | |

| Ala-122-Val | Often confers resistance to imidazolinones but can affect pyrimidinyl thiobenzoates. | |

| Non-Target Site Resistance (NTSR) | Enhanced Metabolism | Upregulation of CYP81A68 in weeds mimics the rice detoxification mechanism, allowing weeds to survive via rapid O-demethylation. |

Protocol for Resistance Confirmation (Whole-Plant Assay):

-

Seed Collection: Collect seeds from surviving weeds (F0).

-

Dose-Response: Treat F1 seedlings at 3-4 leaf stage with 0x, 0.5x, 1x, 2x, 4x, and 8x field rates.

-

Evaluation: Measure fresh weight reduction 21 days after treatment.

-

Molecular Check: Extract DNA and PCR-amplify the ALS gene region to sequence for Trp-574 or Pro-197 mutations.

Environmental Fate & Toxicology[5]

Pyriminobac-methyl is designed to be "soft" on the environment, degrading relatively quickly in aquatic rice systems.

-

Soil Degradation: Follows first-order kinetics.

-

Paddy Field Half-life (

): 4.0 – 19.3 days (Rapid). -

Aerobic Soil

: 37 – 66 days (Moderate). -

Mechanism: Primarily abiotic hydrolysis and microbial degradation.

-

-

Adsorption:

values indicate moderate mobility, but in practice, rapid degradation limits groundwater leaching risks. -

Toxicology:

-

Mammalian: Acute Oral LD50 (Rat) > 5000 mg/kg (Practically non-toxic).[1]

-

Eco-tox: Low toxicity to birds and bees; moderate toxicity to aquatic invertebrates (requires buffer zones).

-

References

-

Kumiai Chemical Industry Co., Ltd. (2025). Corporate History and Product Development: Pyriminobac-methyl. Retrieved from

-

University of Hertfordshire. (2025). PPDB: Pesticide Properties DataBase - Pyriminobac-methyl. Retrieved from

-

Frontiers in Plant Science. (2024). Trp-574-Leu and Pro-197-His/Leu mutations contribute to penoxsulam and pyriminobac-methyl resistance in Echinochloa crus-galli. Retrieved from

-

Copernicus. (2022). Environmental behaviors of (E)-Pyriminobac-methyl in agricultural soils: Adsorption and Degradation Kinetics. Retrieved from

-

USDA ARS. (2012). Physiological and Molecular Basis of Acetolactate Synthase-Inhibiting Herbicide Resistance in Barnyardgrass. Retrieved from

-

PubChem. (2025).[4] Pyriminobac-methyl Compound Summary (CID 9604652).[4] Retrieved from

-

MDPI. (2022). CYP81A68 confers metabolic resistance to ALS inhibitors in Echinochloa crus-galli. Retrieved from

Sources

- 1. Pyriminobac-methyl (Ref: KIH-6127) [sitem.herts.ac.uk]

- 2. Frontiers | Trp-574-Leu and the novel Pro-197-His/Leu mutations contribute to penoxsulam resistance in Echinochloa crus-galli (L.) P. Beauv. [frontiersin.org]

- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 4. Pyriminobac-methyl | C17H19N3O6 | CID 9604652 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mode of Action of (Z)-Pyriminobac-methyl on Echinochloa crus-galli: Stereochemical and Physiological Mechanisms

[1]

Executive Summary

This technical guide analyzes the mode of action (MoA) of Pyriminobac-methyl , specifically addressing the role and behavior of its (Z)-isomer in the control of Echinochloa crus-galli (Barnyardgrass).[1]

While commercial formulations are typically enriched with the (E)-isomer (the primary herbicidal agent), the (Z)-isomer plays a critical role in the compound's environmental dynamic and field efficacy through photo-isomerization.[1] The mechanism of action centers on the inhibition of Acetolactate Synthase (ALS) , disrupting branched-chain amino acid (BCAA) biosynthesis.[2][3] This guide elucidates the stereoselective binding kinetics, the physiological cascade of death in E. crus-galli, and the experimental protocols required to validate these mechanisms.[4]

Chemical Identity & Stereochemical Dynamics[1][2]

Pyriminobac-methyl belongs to the pyrimidinyl-benzoate chemical class.[1][5] Its activity is governed by the geometry of the oxime ether double bond (

| Feature | (E)-Pyriminobac-methyl | (Z)-Pyriminobac-methyl |

| Role | Primary Herbicidal Agent | Photo-isomer / Environmental Metabolite |

| ALS Binding Affinity | High ( | Low / Negligible (Steric hindrance) |

| Hydrophilicity | Lower (Lipophilic) | Higher (Hydrophilic) |

| Soil Mobility | High Adsorption (Immobile) | Low Adsorption (Leachable) |

| Field Behavior | Absorbed by foliage/roots | Formed via UV irradiation of (E) |

Critical Insight: Under UV irradiation (sunlight), Pyriminobac-methyl undergoes reversible photo-isomerization.[1] An applied solution of the (E)-isomer will equilibrate to a mixture containing significant amounts of the (Z)-isomer.[1] While the (Z)-isomer itself possesses weak intrinsic inhibition of ALS, it serves as a reservoir that can convert back to the active (E)-form under specific photolytic conditions, or conversely, represent a dissipation pathway due to its higher water solubility and leaching potential.[4]

Primary Mode of Action: ALS Inhibition[3]

The core mechanism of Pyriminobac-methyl is the inhibition of Acetolactate Synthase (ALS) (EC 2.2.1.6), the first common enzyme in the biosynthetic pathway of Valine, Leucine, and Isoleucine.[4]

Molecular Binding Mechanism

Pyriminobac-methyl acts as a non-competitive inhibitor (or mixed-type) regarding the substrate pyruvate.[1] It does not bind to the catalytic site but rather to the regulatory site (often called the herbicide-binding domain) located at the interface of the ALS dimer.

-

Channel Blockade: The (E)-isomer fits into the vestigial quinone-binding pocket, blocking the channel required for substrate access or conformational changes necessary for catalysis.[1]

-

Stereoselectivity: The (E)-configuration aligns the pyrimidine ring and the benzoate moiety in a planar conformation that maximizes pi-stacking interactions with aromatic residues (e.g., Trp, Phe) in the binding pocket. The (Z)-configuration introduces a steric clash, preventing deep penetration into the channel, thereby significantly reducing binding affinity.[4]

Physiological Cascade in Echinochloa crus-galli

Upon inhibition of ALS, the following lethal cascade is triggered in Barnyardgrass:

-

Amino Acid Starvation: Immediate cessation of Valine, Leucine, and Isoleucine production.[4]

-

Protein Synthesis Arrest: Lack of BCAAs halts translation, specifically affecting rapidly dividing cells in meristematic tissues.[1][4]

-

Alpha-Ketobutyrate Toxicity: Accumulation of the substrate

-ketobutyrate occurs, which is cytotoxic and disrupts photosynthesis.[1] -

Symptomology:

Signaling Pathway Diagram

The following diagram illustrates the interruption of the BCAA pathway by Pyriminobac-methyl.[1]

Caption: Mechanism of ALS inhibition by Pyriminobac-methyl disrupting BCAA synthesis.[1]

Experimental Protocols

To validate the efficacy and mode of action, the following self-validating protocols are recommended.

In Vitro ALS Inhibition Assay

Objective: Determine the

Reagents:

-

Extraction Buffer: 100 mM Potassium Phosphate (pH 7.5), 1 mM Sodium Pyruvate, 0.5 mM

, 0.5 mM TPP, 10 -

Assay Buffer: 20 mM Sodium Pyruvate in Extraction Buffer.[1][4]

-

Stop Solution: 6N

. -

Creatine/Naphthol Solution: For colorimetric detection of acetoin.[1]

Protocol:

-

Enzyme Extraction: Homogenize 5g of fresh E. crus-galli shoots in 20mL cold Extraction Buffer. Centrifuge at 25,000g for 20 min at 4°C. Use supernatant.

-

Reaction Setup: In microfuge tubes, mix:

-

Incubation: Incubate at 30°C for 60 minutes.

-

Termination: Add 20

L 6N -

Decarboxylation: Incubate at 60°C for 15 min to convert acetolactate to acetoin.

-

Color Development: Add 0.5% creatine (100

L) and 5% -

Quantification: Measure Absorbance at 530 nm.

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive

.

HPLC Separation of E/Z Isomers

Objective: Verify the purity of test substances or monitor photo-isomerization.

Selectivity and Resistance Mechanisms

Selectivity (Rice vs. Barnyardgrass)

Pyriminobac-methyl is highly safe for rice.[1] This selectivity is metabolic , not target-site based.[1][4]

-

Rice: Rapidly metabolizes the parent compound via O-demethylation and cleavage of the ester bond, rendering it inactive before it can inhibit ALS significantly.[1]

-

Barnyardgrass: Lacks the specific cytochrome P450 monooxygenases or esterases to degrade the compound rapidly, leading to lethal accumulation at the ALS target site.[4]

Resistance Management

Resistance in E. crus-galli to ALS inhibitors is a growing concern.[1]

-

Mechanism: Point mutations in the ALS gene (e.g., Pro-197, Trp-574).[4]

-

Cross-Resistance: Biotypes resistant to sulfonylureas may show cross-resistance to pyriminobac-methyl.[1]

-

Strategy: Rotate with non-ALS herbicides (e.g., ACCase inhibitors like Cyhalofop-butyl) to manage resistant populations.[1]

Environmental Fate Workflow (E/Z Interconversion)

Understanding the environmental fate is crucial for interpreting field efficacy.[1]

Caption: Dynamic equilibrium of E/Z isomers in the environment affecting efficacy and mobility.

References

-

Tamaru, M., & Saito, Y. (1996).[4][2][3] Development of a new herbicide, pyriminobac-methyl. Journal of Pesticide Science. Link

-

Zhou, Q., et al. (2007).[1][4] Action mechanisms of acetolactate synthase-inhibiting herbicides. Pesticide Biochemistry and Physiology. Link

-

Iwakami, S., et al. (2015).[1][4][2][7] Mechanism of Resistance to ALS Inhibitors in Echinochloa crus-galli. Weed Science. Link[1]

-

Sudo, M., et al. (2018).[1][4][2][5][7] Runoff and leaching of pyriminobac-methyl isomers from paddy fields. Journal of Environmental Quality. Link

-

University of Hertfordshire. (2025).[1] Pyriminobac-methyl PPDB: Pesticide Properties DataBase.[1] Link

Sources

- 1. Pyriminobac-methyl | C17H19N3O6 | CID 9604652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. soil.copernicus.org [soil.copernicus.org]

- 3. researchgate.net [researchgate.net]

- 4. Rapid screening and confirmation of 415 pesticide residues in red cabbages by liquid chromatography-quadrupole-time of flight-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SOIL - Environmental behaviors of (E) pyriminobac-methyl in agricultural soils [soil.copernicus.org]

- 6. Pyriminobac-methyl (Ref: KIH-6127) [sitem.herts.ac.uk]

- 7. soil.copernicus.org [soil.copernicus.org]

Ecotoxicological profile and environmental fate of (Z)-Pyriminobac-methyl

An In-Depth Technical Guide to the Ecotoxicological Profile and Environmental Fate of (Z)-Pyriminobac-methyl

Abstract

Pyriminobac-methyl, a pyrimidinyloxybenzoic herbicide, is a critical tool in modern agriculture for the management of weed populations, particularly in rice cultivation. As with any agrochemical, a thorough understanding of its environmental behavior and potential impacts on non-target organisms is paramount for responsible use and regulatory assessment. This technical guide provides a comprehensive analysis of the ecotoxicological profile and environmental fate of pyriminobac-methyl, with a specific focus on the (Z)-isomer where data is available. Commercial formulations of pyriminobac-methyl are typically a mixture of (E) and (Z) geometric isomers, with the (E)-isomer often being more herbicidally active.[1] However, both isomers are present in the environment following application. This document synthesizes current scientific knowledge on the compound's degradation, mobility, and toxicity, offering field-proven insights and detailed experimental protocols for researchers and environmental scientists.

Introduction: Chemical Identity and Mode of Action

Pyriminobac-methyl is a selective, systemic herbicide that is absorbed through foliage.[1] Its herbicidal activity stems from the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] By blocking this pathway, pyriminobac-methyl effectively halts protein synthesis and cell growth, leading to plant death. This mode of action is specific to plants and microorganisms, providing a degree of selectivity.

The presence of a C=N double bond in the methoxyiminoethyl group results in geometric isomerism, leading to the (E) and (Z) forms of the molecule.[1] The (E)-isomer, often referred to as EPM, generally exhibits stronger soil adsorption and higher herbicidal efficacy compared to the (Z)-isomer (ZPM).[2] Consequently, the (E)-isomer typically dominates in commercial formulations.[1] However, photoconversion between the two isomers can occur in the environment, making the fate and effects of both forms relevant to a complete environmental risk assessment.[2][3][4]

Physicochemical Properties of Pyriminobac-methyl

A compound's behavior in the environment is governed by its fundamental physicochemical properties. These parameters influence its solubility, mobility, and potential for bioaccumulation.

| Property | Value | Source |

| Chemical Formula | C₁₇H₁₉N₃O₆ | [1] |

| Molecular Mass | 361.35 g/mol | [1] |

| CAS Registry No. | 136191-64-5 (isomer mixture); 147411-70-9 ((Z)-isomer) | [1] |

| Water Solubility | 9.25 mg/L (at 20°C) | [1] |

| Vapor Pressure | 3.1 x 10⁻⁵ Pa (at 20°C) | [1] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.31 (at pH 7, 20°C) | [1] |

Note: Data primarily represents the isomer mixture or the (E)-isomer unless specified.

Environmental Fate and Dissipation

The environmental fate of a pesticide describes its transport and transformation in soil, water, and air. Key processes include degradation (biotic and abiotic), mobility (adsorption/desorption), and the potential for leaching into groundwater.

Degradation Pathways

Abiotic Degradation: Hydrolysis and Photolysis

Abiotic processes are significant drivers of pyriminobac-methyl transformation.

-

Photolysis: In aqueous environments, the primary phototransformation process is the interconversion between the (E) and (Z) isomers. This photoconversion reaches an equilibrium, with one study noting an approximate equilibrium ratio of EPM/ZPM of 1/1.35 after 4.5 hours, indicating that the (Z)-isomer can become more prevalent in water under sunlight.[2][3][4] The aqueous photolysis half-life (DT₅₀) in natural water has been reported as 205 days, suggesting the core molecule is relatively stable to photodegradation.

Biotic Degradation in Soil

Microbial activity contributes to the breakdown of pyriminobac-methyl in soil.

-

Kinetics: The degradation in soil follows first-order kinetics.[5]

-

Half-Life (DT₅₀): The soil half-life of the (E)-isomer is moderate, ranging from 37 to 66 days, depending on factors such as soil type, moisture, and aerobic/anaerobic conditions.[5] Degradation is generally faster under aerobic conditions and is stimulated by increased soil moisture up to a certain point (e.g., from 40% to 60% moisture).[3][4]

Mobility and Transport

The mobility of pyriminobac-methyl dictates its potential to move from the application site and contaminate other environmental compartments, such as groundwater.

Soil Adsorption and Desorption

The interaction of pyriminobac-methyl with soil particles is a critical factor controlling its mobility.

-

Governing Factors: Adsorption is strongly influenced by soil properties, particularly organic matter content, cation exchange capacity (CEC), and clay content.[5] Higher levels of these components generally lead to stronger adsorption and lower mobility.

-

Freundlich Model: Adsorption-desorption behavior is well-described by the Freundlich isotherm model.[5] The Freundlich adsorption coefficient (Kf) for the (E)-isomer has been observed to vary widely across different soil types, from 0.85 to 32.22 mg¹⁻¹/ⁿ L¹/ⁿ kg⁻¹, highlighting the site-specific nature of its mobility.[5]

-

Mobility Classification: Consequently, the mobility of (E)-pyriminobac-methyl can range from immobile to highly mobile.[5] This variability underscores the potential for groundwater contamination in soils with low organic matter and clay content, where adsorption is weak.[5][6]

Leaching and Runoff Potential

Due to its variable mobility, pyriminobac-methyl poses a context-dependent risk to water resources. In soils with low adsorption affinity, the herbicide has a higher potential to leach into groundwater.[2][5][6] Studies have also shown that even with proper water management in paddy fields, significant amounts of pyriminobac-methyl can be discharged into drainage channels via percolation.[2][4]

Bioconcentration

The octanol-water partition coefficient (Log Kₒw) is an indicator of a substance's potential to accumulate in the fatty tissues of organisms. With a Log Kₒw of 2.31, which is below the general threshold of concern (Log Kₒw > 3), pyriminobac-methyl is considered to have a low risk for bioconcentration in aquatic organisms.[1]

Ecotoxicological Profile

The ecotoxicological profile assesses the potential adverse effects of a substance on non-target species. Data is often generated for the technical grade active ingredient, which is a mixture of isomers.

Aquatic Toxicity

Pyriminobac-methyl is classified as hazardous to the aquatic environment (Acute Category 3, Long-term Category 3).

| Taxonomic Group | Species | Endpoint | Value (mg/L) | Source |

| Algae | Raphidocelis subcapitata | Acute EC₅₀ (growth rate) | 20.6 | [1] |

| Invertebrate (Mollusc) | Pomacea canaliculata (Apple Snail) | 72-hr LC₁₀ | 19.27 | [7] |

Note: Specific acute toxicity data (96-hr LC₅₀ for fish and 48-hr EC₅₀ for Daphnia magna) for (Z)-Pyriminobac-methyl were not available in the reviewed literature. The available data suggests that at sublethal concentrations (e.g., 1.9 mg/L), pyriminobac-methyl can inhibit the growth of the invasive apple snail.[7]

Terrestrial Toxicity

Comprehensive data on the toxicity of (Z)-Pyriminobac-methyl to key terrestrial organisms such as earthworms, birds, and beneficial insects is limited in the public domain. Risk assessments for these groups would require specific studies following standardized guidelines.

Human Health Hazard Summary

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, pyriminobac-methyl is associated with the following hazards:

-

Skin corrosion/irritation - Category 3

-

Serious eye damage/eye irritation - Category 2B

-

Skin sensitization - Category 1

Overexposure may lead to symptoms such as dizziness and nausea.

Standardized Experimental Methodologies

To ensure data reliability and comparability, ecotoxicological and environmental fate studies must follow standardized protocols. Below are detailed workflows for two fundamental experiments.

Protocol: Soil Adsorption-Desorption Study (Batch Equilibration)

This protocol, based on OECD Guideline 106, determines the extent to which a substance partitions between soil and water.

Objective: To determine the Freundlich adsorption (Kf) and desorption (Kdes) coefficients and the soil organic carbon-water partitioning coefficient (Koc).

Methodology:

-

Soil Preparation:

-

Select and characterize multiple soil types with varying organic matter, clay content, and pH.

-

Air-dry the soils and sieve them through a 2-mm mesh.

-

-

Preliminary Test:

-

Adsorption Phase:

-

Prepare a stock solution of (Z)-Pyriminobac-methyl in 0.01 M CaCl₂ solution. The CaCl₂ solution helps maintain a constant ionic strength.

-

Create a series of test concentrations (e.g., 0.01, 0.1, 0.5, 1.0, 5.0 mg/L) by diluting the stock solution.[2][4]

-

Add a known mass of soil (e.g., 2.0 g) to centrifuge tubes.

-

Add a precise volume of each test concentration to the tubes. Include control samples with no soil and no test substance.

-

Shake the tubes at a constant temperature (e.g., 25°C) for the predetermined equilibration time (e.g., 24 hours).

-

Centrifuge the samples at high speed to separate the soil and supernatant.

-

Analyze the supernatant for the concentration of (Z)-Pyriminobac-methyl using a validated analytical method (e.g., HPLC-MS/MS).

-

Calculate the amount of substance adsorbed to the soil by the difference between the initial and equilibrium concentrations in the solution.

-

-

Desorption Phase:

-

After the adsorption phase, decant the supernatant from the centrifuge tubes.

-

Add a fresh volume of 0.01 M CaCl₂ solution (without the test substance) to the soil pellet.

-

Resuspend the soil and shake again for the same equilibration time.

-

Centrifuge and analyze the supernatant to determine the amount of desorbed substance.

-

-

Data Analysis:

-

Fit the adsorption and desorption data to the logarithmic form of the Freundlich equation: log Cs = log Kf + (1/n) log Cw

-

Calculate Kf, 1/n, and the Koc value (Koc = (Kf / % Organic Carbon) * 100).

-

Protocol: Aerobic Soil Degradation Study

This protocol, based on OECD Guideline 307, assesses the rate and pathway of degradation in soil under aerobic conditions.

Objective: To determine the degradation half-life (DT₅₀) of (Z)-Pyriminobac-methyl in soil.

Methodology:

-

Soil and Substance Preparation:

-

Collect fresh, unsieved soil and characterize it. Adjust moisture to a specific level (e.g., 60% of maximum water holding capacity).

-

Prepare a solution of (Z)-Pyriminobac-methyl for application. Using a ¹⁴C-radiolabeled compound is preferred for metabolite tracking.

-

-

Incubation Setup:

-

Treat a known mass of the prepared soil with the test substance. Ensure homogenous distribution.

-

Divide the treated soil into biometer flasks or similar incubation vessels.

-

Set up a flow-through system to continuously supply CO₂-free, humidified air to maintain aerobic conditions.

-

Include traps (e.g., ethylene glycol for volatile organics, NaOH or KOH for ¹⁴CO₂) in the outflow to capture degradation products.

-

Incubate the flasks in the dark at a constant temperature (e.g., 20°C).

-

-

Sampling and Analysis:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days), sacrifice replicate flasks.

-

Extract the soil samples using an appropriate solvent (e.g., acetonitrile).

-

Analyze the extracts for the parent compound and major degradation products using HPLC-MS/MS or, for radiolabeled studies, liquid scintillation counting (LSC) and radio-TLC/HPLC.

-

Analyze the trapping solutions to quantify volatile metabolites and mineralization (¹⁴CO₂).

-

-

Data Analysis:

-

Plot the concentration of the parent compound against time.

-

Fit the data to an appropriate kinetic model (e.g., first-order kinetics).

-

Calculate the DT₅₀ and DT₉₀ values from the model.

-

Perform a mass balance at each time point to ensure recovery of the applied substance (parent + metabolites + non-extractable residues + volatiles).

-

Summary and Conclusion

The environmental profile of (Z)-Pyriminobac-methyl is characterized by moderate persistence in soil and variable mobility that is highly dependent on soil characteristics. The primary transformation pathways include abiotic hydrolysis and biotic degradation in soil, as well as a notable photo-isomerization between the (E) and (Z) forms in water. While the parent compound shows a low potential for bioaccumulation, its mobility profile indicates a potential risk for groundwater contamination in vulnerable soil types, necessitating careful management practices.

The ecotoxicological data indicates that pyriminobac-methyl can pose a hazard to aquatic organisms. However, a significant data gap exists for the specific (Z)-isomer and for key indicator species such as fish, daphnids, and terrestrial organisms. Further research is required to fully characterize the risk profile of this isomer and to develop comprehensive environmental quality standards. The methodologies and data presented in this guide serve as a foundational resource for scientists and researchers engaged in the environmental risk assessment of this widely used herbicide.

References

-

Zhou, W., Liu, W., Chen, X., Li, S., Wang, F., & Wang, Q. (2022). Environmental behaviors of (E)-pyriminobac-methyl in agricultural soils. SOIL, 8(1), 237–252. [Link]

-

University of Hertfordshire. (2025). Pyriminobac-methyl (Ref: KIH-6127). In: The Pesticide Properties DataBase (PPDB) developed by the Agriculture & Environment Research Unit (AERU). [Link]

-

Zhou, W., Liu, W., Chen, X., Li, S., Wang, F., & Wang, Q. (2022). Environmental behaviors of (E) pyriminobac-methyl in agricultural soils. SOIL Discussions. [Link]

-

Luo, C., He, Y., Xu, Y., Wang, Y., Zhang, Y., Chen, H., & Li, C. (2026). Chronic effects of pyriminobac-methyl on the growth and developmental impacts in Pomacea canaliculata. Ecotoxicology and Environmental Safety, 309, 119762. [Link]

-

Zhou, W., Liu, W., Chen, X., Li, S., Wang, F., & Wang, Q. (2022). Environmental behaviors of (E)-Pyriminobac-methyl in agricultural soils. ResearchGate. [Link]

-

Zhou, W., Liu, W., Chen, X., Li, S., Wang, F., & Wang, Q. (2022). Environmental behaviors of (E) pyriminobac-methyl in agricultural soils. SOIL, 8(1), 237-252. [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Fish toxicity - acute toxicity. Pesticide Registration Toolkit. [Link]

-

Kiss, A., & Virág, D. (2009). Photostability and Photodegradation Pathways of Distinctive Pesticides. Journal of Environmental Quality, 38(1), 158-164. [Link]

-

Zhou, W., Liu, W., Chen, X., Li, S., Wang, F., & Wang, Q. (2022). Environmental behaviors of (E) pyriminobac-methyl in agricultural soils. Copernicus.org. [Link]

Sources

- 1. Pyriminobac-methyl (Ref: KIH-6127) [sitem.herts.ac.uk]

- 2. SOIL - Environmental behaviors of (E) pyriminobac-methyl in agricultural soils [soil.copernicus.org]

- 3. soil.copernicus.org [soil.copernicus.org]

- 4. soil.copernicus.org [soil.copernicus.org]

- 5. researchgate.net [researchgate.net]

- 6. Biomarker responses in earthworm Eisenia andrei exposed to pirimiphos-methyl and deltamethrin using different toxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chronic effects of pyriminobac-methyl on the growth and developmental impacts in Pomacea canaliculata - PubMed [pubmed.ncbi.nlm.nih.gov]

The Environmental Fate of (Z)-Pyriminobac-methyl in Soil: A Technical Guide to Abiotic and Biotic Degradation Pathways

Introduction: Understanding the Environmental Journey of a Novel Herbicide

(Z)-Pyriminobac-methyl is a member of the pyrimidinyloxybenzoic acid class of herbicides, which are crucial for modern weed management strategies. As with any agrochemical, a comprehensive understanding of its environmental fate is paramount for ensuring its safe and sustainable use. This technical guide provides an in-depth exploration of the abiotic and biotic degradation pathways of (Z)-Pyriminobac-methyl in the soil environment. For researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, highlights critical data gaps, and presents robust experimental protocols to further investigate the soil dynamics of this herbicide.

Pyriminobac-methyl exists as two geometric isomers, (E) and (Z), due to the C=N double bond in its structure.[1] While the (E)-isomer is often the dominant form in commercial formulations due to its higher herbicidal activity, the two isomers can undergo photoconversion in aqueous environments.[2] Research indicates an equilibrium ratio of approximately 1:1.35 between the (E) and (Z) isomers in water, suggesting that both forms will be present in the environment.[2] Furthermore, the isomers exhibit different physicochemical properties; for instance, (E)-Pyriminobac-methyl has been shown to have stronger soil adsorption and weaker hydrophilic properties than its (Z) counterpart.[3] These differences strongly imply that their degradation behaviors and ultimate environmental fates may also differ significantly.

This guide will delve into the known degradation kinetics of the more studied (E)-isomer to provide a foundational understanding, and then extrapolate potential pathways for the (Z)-isomer, emphasizing the areas where further isomer-specific research is critically needed.

Part 1: Abiotic Degradation Pathways

Abiotic degradation encompasses the chemical and physical processes that break down a compound without the involvement of living organisms. For pyriminobac-methyl, these pathways, particularly for the (E)-isomer, appear to be the primary drivers of its dissipation in soil.[3][4]

Chemical Hydrolysis: The Role of Soil Water

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For an ester like (Z)-Pyriminobac-methyl, the ester linkage is a primary site for potential hydrolytic cleavage. The rate of hydrolysis is significantly influenced by soil pH and temperature.[5]

Expected Hydrolytic Pathway for (Z)-Pyriminobac-methyl:

The primary hydrolysis reaction for (Z)-Pyriminobac-methyl is anticipated to be the cleavage of the methyl ester bond, yielding the corresponding carboxylic acid, pyriminobac, and methanol. A secondary, less likely, hydrolysis could occur at the ether linkage connecting the pyrimidine and benzene rings, or at the oxime ether bond.

Causality in Experimental Design for Hydrolysis Studies: